molecular formula C21H33N5O2 B2973441 N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922121-21-9

N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2973441
CAS No.: 922121-21-9
M. Wt: 387.528
InChI Key: AWZPCALNFCHPMQ-UHFFFAOYSA-N
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Description

N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound designed for research and development purposes. This molecule features a 1-methyl-1,2,3,4-tetrahydroquinoline scaffold, a structure present in various pharmacologically active compounds and of significant interest in medicinal chemistry . The integration of this hydroquinoline core with a 4-methylpiperazine moiety and an ethanediamide (oxalamide) linker creates a complex structure suitable for exploring new chemical entities in a laboratory setting. Heterocyclic compounds containing tetrahydroquinoline fragments are known to be investigated for a wide range of potential biological activities and industrial applications . Researchers are exploring such scaffolds for their potential in developing novel therapeutic agents, with studies indicating possible relevance as inhibitors for specific enzymes or in other biochemical pathways . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-ethyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O2/c1-4-22-20(27)21(28)23-15-19(26-12-10-24(2)11-13-26)17-7-8-18-16(14-17)6-5-9-25(18)3/h7-8,14,19H,4-6,9-13,15H2,1-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZPCALNFCHPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Final Coupling: The final step involves coupling the quinoline-piperazine intermediate with ethanediamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting neurological disorders or as an anti-cancer agent.

    Materials Science: The unique combination of quinoline and piperazine moieties may lend itself to the development of novel materials with specific electronic or photophysical properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways, particularly those involving neurotransmission or cellular signaling.

Mechanism of Action

The mechanism of action of N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The quinoline moiety could intercalate with DNA, while the piperazine ring might interact with protein targets, influencing their function.

Comparison with Similar Compounds

Structural and Functional Insights

Aromatic Substitutions: The 4-fluorophenyl group in improves metabolic stability via electron-withdrawing effects but may reduce solubility compared to the target compound’s ethyl group.

Heterocyclic Variations :

  • Replacing 4-methylpiperazinyl (target) with piperidinyl () eliminates a basic nitrogen, reducing solubility and altering pharmacokinetics.
  • The 4-(4-methylbenzoyl)piperazinyl group in introduces a bulky aromatic substituent, which may sterically hinder target engagement but improve protease resistance.

Research Findings and Implications

  • Synthetic Feasibility : Analogs like and require multistep syntheses due to complex substituents, as seen in methods for related piperazine derivatives (e.g., coupling with dichlorophenylpiperazine in ).
  • ADME Considerations: The 4-methylpiperazinyl group in the target compound may confer favorable solubility and blood-brain barrier penetration compared to analogs with non-amine heterocycles .

Biological Activity

N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a tetrahydroquinoline moiety and a piperazine ring, suggests various interactions with biological targets. This article reviews the compound's synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Molecular Formula : C22H32N4O2
  • IUPAC Name : N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Moiety : This is achieved through the Pictet-Spengler reaction.
  • Attachment of the Ethyl Chain : Alkylation reactions using appropriate alkyl halides introduce the ethyl chain.
  • Formation of the Ethanediamide Group : The final step involves reacting intermediates with oxalyl chloride and suitable amines.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • DNA Intercalation : The quinoline moiety may intercalate with DNA, potentially affecting replication and transcription processes.
  • Receptor Modulation : The piperazine ring can interact with specific protein targets, influencing receptor activities associated with neurological disorders.

In Vitro Studies

Recent studies have demonstrated the compound's significant biological activities:

Activity TypeObservationsReference
Antimicrobial ActivityModerate to significant anti-bacterial effects observed against various strains.
Cholinesterase InhibitionDemonstrated selective inhibition against butyrylcholinesterase (BChE).
CytotoxicityShowed growth inhibition in cancer cell lines such as HOP-92 and NCI-H460.

Case Studies and Research Findings

  • Antimicrobial Properties : A study indicated that compounds similar to this compound exhibited significant antimicrobial activity. The lipophilicity of these compounds correlated positively with their antibacterial effects .
  • Neuropharmacological Potential : Research highlighted the compound's potential in treating neurological disorders due to its ability to modulate receptor activities involved in neurotransmission .
  • Cancer Research : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can side reactions be minimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including amide bond formation and alkylation. For example, coupling reagents like N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) can optimize amidation efficiency while reducing racemization .
  • Side Reaction Mitigation : Use anhydrous conditions for amine-alkylation steps and monitor reaction progress via HPLC or LC-MS to detect intermediates. Adjust stoichiometry to favor the desired product over byproducts like dimerization or over-alkylation.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structural refinement, particularly for verifying stereochemistry and bond angles .
  • NMR Spectroscopy : Compare experimental 1^1H/13^13C NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.

Q. What biochemical assays are suitable for initial activity screening?

  • Enzyme Inhibition Assays : For falcipain or similar targets, use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to measure IC50_{50} values. Include controls like E-64 (a known cysteine protease inhibitor) .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 14^{14}C at the ethyl group) or use fluorescent analogs to track intracellular localization via confocal microscopy.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding affinity data?

  • Approach :

Re-optimize docking parameters (e.g., solvation effects, flexible residues) using molecular dynamics (MD) simulations to account for conformational changes .

Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding constants experimentally.

Cross-check crystallographic data (if available) to identify steric clashes or unmodeled water molecules in the binding pocket .

Q. What strategies are effective for improving crystallinity in X-ray diffraction studies of this compound?

  • Crystallization Optimization :

  • Screen solvents with varying polarity (e.g., DMSO/water gradients) and additives (e.g., PEG 4000).
  • Use SHELXD for phase determination in cases of weak diffraction or twinning .
    • Challenges : The compound’s flexibility (e.g., tetrahydroquinoline and piperazine moieties) may hinder lattice formation. Co-crystallization with stabilizing ligands (e.g., cyclodextrins) can enhance order.

Q. How does the compound’s stereochemistry influence its biological activity, and how can this be probed experimentally?

  • Stereochemical Analysis :

  • Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test each for activity.
  • Synthesize diastereomers by introducing a chiral center (e.g., methyl group in the tetrahydroquinoline ring) and compare IC50_{50} values .
    • Key Finding : Activity differences >10-fold between enantiomers suggest stereospecific target interactions.

Q. What in silico tools are best suited for predicting metabolic stability and toxicity?

  • Computational Workflow :

Use SwissADME to predict CYP450 metabolism sites (e.g., oxidation at the piperazine ring) .

Apply ProTox-II for toxicity profiling (e.g., hepatotoxicity risk from the ethanediamide moiety).

Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH).

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between in vitro potency and in vivo efficacy?

  • Case Study : If the compound shows nanomolar IC50_{50} in enzyme assays but fails in animal models:

Assess pharmacokinetics (e.g., plasma half-life via LC-MS/MS) to identify rapid clearance.

Modify the ethyl group to a metabolically stable substituent (e.g., cyclopropyl) and retest .

Evaluate blood-brain barrier penetration using PAMPA assays if CNS activity is expected.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.